molecular formula C15H14ClN5O2 B392023 N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE

N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE

Cat. No.: B392023
M. Wt: 331.76g/mol
InChI Key: JQUZWLQYKFCDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a furan ring, and a methoxy-substituted phenyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Furan and Phenyl Groups: The furan-2-ylmethyl and 4-methoxy-phenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives.

    Oxidation: Furanones.

    Reduction: Dihydrofuran derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine core, furan ring, and methoxy-phenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H14ClN5O2

Molecular Weight

331.76g/mol

IUPAC Name

6-chloro-4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H14ClN5O2/c1-22-11-6-4-10(5-7-11)18-15-20-13(16)19-14(21-15)17-9-12-3-2-8-23-12/h2-8H,9H2,1H3,(H2,17,18,19,20,21)

InChI Key

JQUZWLQYKFCDGT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl

Origin of Product

United States

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